2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol
Overview
Description
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various pharmaceutical compounds
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
It’s worth noting that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a wide variety of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents to introduce the amino and ethanol functional groups. . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or ethanol groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol can be compared with other piperidine derivatives, such as:
1-Benzyl-4-piperidone: A precursor in the synthesis of the compound.
Piperidine: The parent compound, which is widely used in medicinal chemistry.
Piperidin-4-ol derivatives: These compounds have similar structures but different functional groups, leading to different biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBPPKDRLPUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195632 | |
Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306607-03-3 | |
Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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